molecular formula C17H15ClN2O6 B4298756 3-[(4-chloro-3-nitrobenzoyl)amino]-3-(4-methoxyphenyl)propanoic acid

3-[(4-chloro-3-nitrobenzoyl)amino]-3-(4-methoxyphenyl)propanoic acid

Cat. No.: B4298756
M. Wt: 378.8 g/mol
InChI Key: GLKFQWBYYXTKCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(4-chloro-3-nitrobenzoyl)amino]-3-(4-methoxyphenyl)propanoic acid, also known as CNB-001, is a synthetic compound that has shown potential in the treatment of various neurological disorders. The compound was first synthesized in 2007 by a team of researchers led by Dr. Govindarajan Rangarajan at the Indian Institute of Science Education and Research, Pune. Since then, CNB-001 has been the subject of several scientific studies, which have explored its synthesis, mechanism of action, and potential applications in the treatment of neurological disorders.

Mechanism of Action

The mechanism of action of 3-[(4-chloro-3-nitrobenzoyl)amino]-3-(4-methoxyphenyl)propanoic acid is not fully understood, but it is believed to involve the modulation of several neurotransmitter systems in the brain, including the glutamatergic, cholinergic, and serotonergic systems. This compound has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in animal models, including the reduction of oxidative stress and inflammation in the brain, the modulation of neurotransmitter systems, and the promotion of neurogenesis. These effects suggest that this compound may have potential as a treatment for various neurological disorders, including Alzheimer's and Parkinson's disease, mood disorders, and traumatic brain injury.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-[(4-chloro-3-nitrobenzoyl)amino]-3-(4-methoxyphenyl)propanoic acid for lab experiments is its specificity for certain neurotransmitter systems, which allows researchers to study the effects of the compound on specific pathways in the brain. However, one limitation of this compound is its relatively low potency, which may limit its effectiveness in certain applications.

Future Directions

There are several potential future directions for research on 3-[(4-chloro-3-nitrobenzoyl)amino]-3-(4-methoxyphenyl)propanoic acid, including the development of more potent analogs of the compound, the exploration of its potential applications in the treatment of other neurological disorders, and the investigation of its long-term safety and efficacy in humans. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify the specific pathways and targets that are modulated by the compound.

Scientific Research Applications

3-[(4-chloro-3-nitrobenzoyl)amino]-3-(4-methoxyphenyl)propanoic acid has been the subject of several scientific studies, which have explored its potential applications in the treatment of various neurological disorders. One study published in the Journal of Neurochemistry in 2013 found that this compound was effective in reducing oxidative stress and inflammation in the brain, which are common features of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another study published in the Journal of Psychopharmacology in 2014 found that this compound had antidepressant and anxiolytic effects in animal models, suggesting that it may have potential as a treatment for mood disorders.

Properties

IUPAC Name

3-[(4-chloro-3-nitrobenzoyl)amino]-3-(4-methoxyphenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O6/c1-26-12-5-2-10(3-6-12)14(9-16(21)22)19-17(23)11-4-7-13(18)15(8-11)20(24)25/h2-8,14H,9H2,1H3,(H,19,23)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLKFQWBYYXTKCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(CC(=O)O)NC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(4-chloro-3-nitrobenzoyl)amino]-3-(4-methoxyphenyl)propanoic acid
Reactant of Route 2
Reactant of Route 2
3-[(4-chloro-3-nitrobenzoyl)amino]-3-(4-methoxyphenyl)propanoic acid
Reactant of Route 3
Reactant of Route 3
3-[(4-chloro-3-nitrobenzoyl)amino]-3-(4-methoxyphenyl)propanoic acid
Reactant of Route 4
Reactant of Route 4
3-[(4-chloro-3-nitrobenzoyl)amino]-3-(4-methoxyphenyl)propanoic acid
Reactant of Route 5
Reactant of Route 5
3-[(4-chloro-3-nitrobenzoyl)amino]-3-(4-methoxyphenyl)propanoic acid
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
3-[(4-chloro-3-nitrobenzoyl)amino]-3-(4-methoxyphenyl)propanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.